1,3-Diiodoperfluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

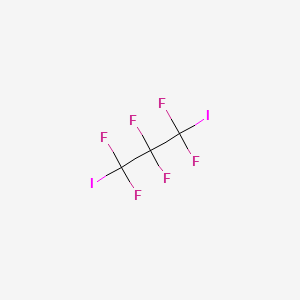

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3-hexafluoro-1,3-diiodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6I2/c4-1(5,2(6,7)10)3(8,9)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEYKFZUVTYEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448247 | |

| Record name | 1,3-Diiodoperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-91-3 | |

| Record name | 1,3-Diiodoperfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodohexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diiodoperfluoropropane

The synthesis of 1,3-diiodoperfluoropropane, a key alpha, omega-diiodoperfluoroalkane, is achieved through several strategic routes. These methodologies generally fall into two main categories: the ring-opening of cyclic perfluorinated precursors and targeted syntheses from acyclic fluorinated molecules.

Chemical Reactivity and Mechanistic Investigations

NMR Spectroscopy (¹⁹F NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the structure of 1,3-Diiodoperfluoropropane.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two main signals corresponding to the two different fluorine environments. The four fluorine atoms on the terminal carbons (CF₂I) are chemically equivalent and would appear as one signal, while the two fluorine atoms on the central carbon (-CF₂-) would appear as a separate signal. Due to spin-spin coupling, the signal for the terminal CF₂ groups would be split into a triplet by the adjacent central CF₂ group, and the central CF₂ signal would be split into a quintet by the four equivalent terminal fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would display two distinct signals for the two types of carbon atoms (the terminal CF₂I carbons and the central -CF₂- carbon). Each carbon signal would be split into a triplet by the two directly attached fluorine atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy can identify characteristic functional groups. The IR spectrum of this compound is expected to be dominated by strong absorption bands in the region of 1100-1350 cm⁻¹, which are characteristic of carbon-fluorine (C-F) bond stretching vibrations in fluorinated alkanes. Weaker absorptions corresponding to carbon-iodine (C-I) bond vibrations would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 404. Common fragmentation patterns would include the loss of an iodine atom ([M-I]⁺) resulting in a prominent peak at m/z 277, followed by subsequent losses of CF₂ fragments.

Gas Chromatography (GC)

Gas chromatography (GC) is an effective analytical technique for separating and identifying volatile compounds like this compound. measurlabs.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and definitive identification of the components in a mixture. nih.govelgalabwater.com The table below outlines typical parameters for a GC analysis suitable for this compound.

| Parameter | Specification |

| Column Type | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 200 - 250 °C |

| Oven Temperature Program | Initial temperature of 50-70 °C, ramped to 200-250 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) for high sensitivity to halogenated compounds |

Applications

Role in Organic Synthesis

This compound serves as a building block for creating more complex fluorinated molecules. Its ability to undergo reactions, such as free radical addition, allows for the incorporation of the hexafluoropropane (-C₃F₆-) unit into various organic structures. For instance, it can react with compounds like allyl alcohol in the presence of a radical initiator to form larger, bifunctional molecules. dtic.mil This makes it a key starting material for synthesizing a range of fluorinated diols, acids, and other intermediates. dtic.mil

As previously noted, the compound's most significant role in synthesis is as a chain transfer agent in radical polymerization. google.comepo.org By controlling polymer chain length and introducing iodine end-groups, it is instrumental in the production of specialty fluoroelastomers and other fluoropolymers. google.comgoogleapis.com These iodine-terminated polymers can then undergo further reactions, enabling the creation of block copolymers or crosslinked networks. google.com

in Advanced Materials Science and Polymer Chemistry

The incorporation of this compound into polymers imparts desirable properties for high-performance applications. evitachem.com

Fluoroelastomers produced using this compound as a chain transfer agent exhibit excellent thermal stability. justia.com The strong carbon-fluorine bonds throughout the polymer backbone contribute to inherent heat resistance. The ability to create a well-defined, crosslinked polymer network, facilitated by the iodine cure sites introduced by the diiodo compound, further enhances the material's structural integrity at elevated temperatures. justia.comgoogle.com This makes such materials suitable for use in demanding environments where high heat resistance is critical. rsc.org

In the semiconductor manufacturing industry, sealing materials are required to withstand harsh plasma environments used for etching and cleaning processes (e.g., NF₃, O₂, CF₄ plasmas). google.com Fluorine-containing elastomers are often used for these seals. The introduction of iodine atoms into the polymer structure by using this compound during polymerization creates active sites for crosslinking. google.comepo.org This robust crosslinking enhances the elastomer's resistance to degradation by aggressive plasma, preventing contamination of the semiconductor manufacturing process and extending the service life of the sealing components. google.com

Theoretical and Computational Chemistry of 1,3 Diiodoperfluoropropane

Electronic Structure Analysis and Reactivity Prediction

Computational quantum chemistry methods are powerful tools for analyzing the electronic structure of molecules like 1,3-diiodoperfluoropropane. Although specific studies focusing solely on this molecule are not abundant in the literature, principles from broader computational studies on per- and polyfluoroalkyl substances (PFAS) and perfluoroalkyl iodides can be applied to predict its characteristics.

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms. This creates strong carbon-fluorine (C-F) bonds and a polarized molecular framework. In contrast, the carbon-iodine (C-I) bonds are considerably weaker and less polar. This disparity in bond strength is a key determinant of the molecule's reactivity.

Key Predicted Electronic Features of this compound:

| Molecular Feature | Predicted Characteristic | Implication for Reactivity |

| C-I Bonds | Weak, elongated, and highly polarizable. | These are the most likely sites for bond cleavage, suggesting that reactions will be initiated by the breaking of one or both C-I bonds. |

| C-F Bonds | Strong and short due to the high electronegativity of fluorine. | These bonds are expected to be relatively inert under many conditions, providing stability to the perfluorinated backbone. |

| Molecular Dipole Moment | The symmetrical nature of the molecule may result in a relatively small overall dipole moment, but local dipoles around the C-F and C-I bonds are significant. | The distribution of electron density influences how the molecule interacts with other polar or charged species. |

| Frontier Molecular Orbitals | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are likely localized around the C-I bonds. | This localization indicates that these sites are the most susceptible to both nucleophilic and electrophilic attack, as well as radical reactions. |

Computational studies on similar perfluoroalkyl iodides suggest that the C-I bond is prone to homolytic cleavage, which would lead to the formation of a perfluoroalkyl radical. This process is often the initial step in many reactions involving these types of compounds. The energy required for this bond dissociation (Bond Dissociation Energy, BDE) can be calculated using various computational methods, providing a quantitative measure of the bond's weakness. For perfluoroalkyl iodides in general, the C-I BDE is significantly lower than that of C-F or C-C bonds within the molecule.

Reactivity predictions based on electronic structure analysis indicate that this compound is likely to participate in reactions where the iodine atoms act as leaving groups or where the C-I bond is cleaved to initiate radical chain reactions. The presence of two C-I bonds also suggests the possibility of sequential or simultaneous reactions at both ends of the propane (B168953) chain.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed step-by-step pathways of chemical reactions (mechanisms). For a molecule like this compound, computational chemistry can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby predicting the most likely mechanism for a given transformation.

Given the predicted reactivity from its electronic structure, a primary focus of mechanistic studies would be the cleavage of the C-I bonds. Computational models can simulate this process under various conditions, such as thermal or photochemical stimulation.

Example of a Computationally Modeled Reaction Pathway: Thermal Decomposition

A hypothetical mechanistic study of the thermal decomposition of this compound could involve the following computational steps:

Geometry Optimization: The initial structure of the this compound molecule is optimized to find its lowest energy conformation.

Potential Energy Surface Scan: The C-I bond distance is systematically increased, and the energy of the system is calculated at each step. This helps to identify the energy profile for bond dissociation.

Transition State Search: For reactions involving other molecules, a search for the transition state structure (the highest energy point along the reaction coordinate) is performed. For a simple bond cleavage, this might not be a distinct transition state but rather the energy required to break the bond.

Frequency Calculations: These calculations are performed on the optimized structures (reactant, products, and transition states) to confirm their nature (as minima or saddle points on the potential energy surface) and to calculate thermodynamic properties like enthalpy and entropy of reaction.

Reaction Pathway Analysis: By connecting the reactant, transition state, and product energies, a reaction energy profile can be constructed. This profile reveals the activation energy, which is crucial for determining the reaction rate.

Predicted Mechanistic Pathways for this compound:

| Reaction Type | Predicted Key Mechanistic Steps | Computational Insights |

| Homolytic Cleavage (Radical Formation) | I-CF2-CF2-CF2-I → I-CF2-CF2-CF2• + I• | Calculation of the C-I Bond Dissociation Energy (BDE) would quantify the energy required for this step. The stability of the resulting perfluoropropyl radical could also be assessed. |

| Nucleophilic Substitution | A nucleophile (Nu-) attacks one of the carbon atoms attached to iodine, displacing the iodide ion. | Modeling would involve locating the transition state for the substitution reaction and calculating the activation barrier. The nature of the solvent can also be included in these models to provide more accurate predictions. |

| Reductive Deiodination | In the presence of a reducing agent, both iodine atoms could be removed, potentially leading to cyclization or the formation of a diradical species. | Computational studies could explore the stepwise versus concerted nature of the iodine removal and the subsequent fate of the perfluoropropane backbone. |

Through these computational approaches, a detailed and quantitative understanding of the chemical behavior of this compound can be achieved. This knowledge is essential for its application in synthesis and materials science, allowing for the prediction and control of its chemical transformations.

Analytical Methodologies for 1,3 Diiodoperfluoropropane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of 1,3-diiodoperfluoropropane and the products derived from its chemical transformations. These methods provide detailed information about the molecular framework and the bonding environment of specific atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹⁹⁵Pt NMR for reaction products)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and its derivatives in solution. Different nuclei can be probed, each providing unique structural insights.

¹⁹F NMR: Given the perfluorinated nature of the parent compound, ¹⁹F NMR is the most direct spectroscopic method for its characterization. wikipedia.org Fluorine-19 has a natural abundance of 100% and is a spin ½ nucleus, making it highly sensitive for NMR experiments. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum provides information on the number of distinct fluorine environments and their connectivity through spin-spin coupling. huji.ac.il For this compound (ICF₂CF₂CF₂I), one would expect to see two primary signals corresponding to the terminal difluoromethylene groups (-CF₂I) and the central difluoromethylene group (-CF₂-). The chemical shifts are highly sensitive to the electronic environment; the electronegative iodine atoms significantly influence the shift of the adjacent -CF₂- groups. biophysics.orgalfa-chemistry.com The large chemical shift dispersion in ¹⁹F NMR is advantageous, often leading to well-resolved spectra even in complex mixtures. wikipedia.orghuji.ac.il

¹H NMR: While ¹H NMR is not applicable for the direct analysis of the perfluorinated parent compound, it becomes essential for characterizing reaction products where the iodine atoms have been substituted by hydrogen-containing groups. For example, in the study of reaction products from 1,3-diiodopropane, its non-fluorinated analog, ¹H NMR is used to identify the chemical shifts of the different methylene (B1212753) groups (-CH₂-), providing clear evidence of the molecular structure. chemicalbook.comhmdb.ca Similarly, for derivatives of this compound that incorporate hydrogen, ¹H NMR would be used to confirm the presence and environment of these protons.

¹³C NMR: Carbon-13 NMR provides information on the carbon backbone of the molecule. wikipedia.org For this compound, three distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the three non-equivalent carbon atoms. masterorganicchemistry.comyoutube.com The chemical shifts would be significantly influenced by the attached fluorine and iodine atoms. For comparison, in 1-iodopropane, the carbon attached to the iodine atom (C1) appears at a distinct chemical shift (9.2 ppm) compared to the other carbons in the chain (C2 at 26.9 ppm and C3 at 15.3 ppm). docbrown.info Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, these experiments are less sensitive than ¹H NMR. wikipedia.org

¹⁹⁵Pt NMR: This technique is specifically employed when this compound or its derivatives are used as ligands to synthesize platinum-containing complexes. Platinum-195 is a spin ½ nucleus with a natural abundance of approximately 33.8%. huji.ac.il ¹⁹⁵Pt NMR is exceptionally sensitive to changes in the coordination sphere of the platinum center, including the oxidation state, coordination number, and the nature of the bonded ligands. huji.ac.il The chemical shifts span a very wide range, making it possible to distinguish between different complex species in solution. huji.ac.il For instance, the reaction of a fluorinated phosphine (B1218219) ligand with a platinum precursor can be monitored, and the formation of different isomers or reaction products can be identified by their unique ¹⁹⁵Pt chemical shift signals. nih.gov

Table 1: Key NMR Nuclei for the Analysis of this compound and its Derivatives

| Nucleus | Natural Abundance (%) | Spin (I) | Key Applications |

|---|---|---|---|

| ¹⁹F | 100 | 1/2 | Direct characterization of the fluorinated backbone, identification of different fluorine environments. wikipedia.orgbiophysics.org |

| ¹H | 99.98 | 1/2 | Characterization of reaction products containing C-H bonds. chemicalbook.comhmdb.ca |

| ¹³C | 1.1 | 1/2 | Elucidation of the carbon framework of the molecule and its derivatives. wikipedia.orgdocbrown.info |

| ¹⁹⁵Pt | 33.8 | 1/2 | Structural analysis of platinum-based reaction products and complexes. huji.ac.ilnih.gov |

X-ray Diffraction Analysis (for solid-state structures of derivatives)

For derivatives of this compound, particularly organometallic complexes or other solid products, single-crystal X-ray diffraction can confirm the molecular structure unequivocally. For example, studies on platinum(II) complexes with phosphine ligands have utilized X-ray diffraction to determine the solid-state structures, revealing the coordination geometry around the platinum center and the conformation of the ligands. nih.gov Similarly, the structures of various organic derivatives, such as p-nitrophenyl glycosides, have been elucidated using this technique, providing detailed insight into their molecular and crystal structures. libretexts.org Although a specific crystal structure for a this compound derivative was not found in the searched literature, the methodology remains a gold standard for the solid-state characterization of any new crystalline derivatives that may be synthesized. miamioh.edu

Chromatographic Separation and Detection

Chromatographic methods are essential for separating this compound from complex matrices and for its quantification, often at very low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a GC column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is effective for quantifying neutral volatile polyfluoroalkyl compounds. alfa-chemistry.com The fragmentation pattern observed in the mass spectrum provides structural information. For haloalkanes, fragmentation often involves the loss of the halogen atom or a halogen-containing radical. researchgate.net The molecular ion peak may also be observed, confirming the molecular weight of the compound. GC-MS methods have been developed for the simultaneous determination of various chloropropanols, demonstrating the technique's utility for separating and identifying structurally similar halogenated compounds.

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound with a high degree of confidence. This capability is invaluable for identifying unknown compounds and for distinguishing target analytes from matrix interferences that may have the same nominal mass.

A GC-HRMS method has been specifically developed for the trace determination of airborne polyfluorinated iodine alkanes, including diiodized perfluorinated alkanes. alfa-chemistry.com This method allows for the simultaneous analysis of multiple iodinated compounds with method detection limits in the low picogram-per-liter range. alfa-chemistry.com HRMS is also used in non-targeted screening to discover novel pollutants, such as iodinated per- and polyfluoroalkyl acids (I-PFAAs), in environmental samples by using specific algorithms to search for the characteristic isotopic signature of iodine. huji.ac.il

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Principle | Key Advantages | Application Example |

|---|---|---|---|

| GC-MS | Separation by volatility (GC) followed by mass-based detection (MS). | Good for volatile compounds, provides structural information from fragmentation. | Quantification of neutral volatile polyfluoroalkyl precursors. alfa-chemistry.com |

| GC-HRMS | Separation by volatility (GC) followed by high-accuracy mass detection (HRMS). | High specificity and confidence in identification, trace-level detection. | Trace determination of diiodized perfluorinated alkanes in air samples. alfa-chemistry.com |

Specialized Techniques for Per- and Polyfluoroalkyl Substances (PFAS) Analysis

Due to the persistence and potential environmental impact of PFAS, specialized analytical methods have been developed to measure broad classes of these compounds. One such technique applicable to iodinated compounds like this compound is Combustion Ion Chromatography (CIC). This method is used to determine the amount of adsorbable organically bound halogens. A German standard method (DIN 38409-59) exists for the analysis of adsorbable organically bound fluorine, chlorine, bromine, and iodine (AOF, AOCl, AOBr, and AOI) in water and sludge. The method involves the combustion of the sample, which converts the organically bound halogens into their respective hydrogen halides, followed by their collection and quantification using ion chromatography. This technique provides a sum parameter for the total amount of organically bound iodine, which can be a useful screening tool for samples suspected of being contaminated with iodinated PFAS.

Particle Induced Gamma-ray Emission (PIGE) for Total Fluorine Quantification

Particle-Induced Gamma-ray Emission (PIGE) is a non-destructive nuclear analysis technique used for the elemental quantification of materials. researchgate.netwikipedia.org It is particularly effective for detecting light elements, including fluorine. wikipedia.org

Principles of PIGE: The PIGE method involves bombarding a sample with a high-energy proton beam, typically in the mega-electron volt (MeV) range. wikipedia.orgunion.edu When the protons interact with the nuclei of fluorine-19 (¹⁹F), the most abundant isotope of fluorine, they cause nuclear excitation. As the excited nuclei return to their ground state, they release prompt gamma-rays at specific, characteristic energies (e.g., 110 and 197 keV). union.eduictp.it The intensity of these emitted gamma-rays is directly proportional to the number of fluorine atoms in the sample, allowing for quantitative analysis. researchgate.net

Research Findings and Applications: PIGE has been established as a rapid and high-throughput screening tool for total fluorine content in a variety of matrices, including consumer products like papers and textiles. researchgate.net It is a surface technique, typically analyzing the top few hundred micrometers of a sample. researchgate.net A significant advantage of PIGE is that it is non-destructive, allowing the same sample to be analyzed by other techniques. bizngo.org

However, a key limitation is that PIGE measures total elemental fluorine and does not differentiate between organic fluorine (C-F bonds) and inorganic forms, such as fluoride (B91410) salts. researchgate.net Therefore, for accurate quantification of organofluorine compounds, sample preparation steps may be necessary to remove inorganic fluoride. researchgate.net For aqueous samples, this can be achieved through methods like solid-phase extraction using activated carbon, which retains organic fluorine compounds while allowing inorganic fluoride to be washed away. norden.orgnd.edu Detection limits for fluorine using PIGE are typically in the parts-per-million (ppm) range, though lower detection limits in the parts-per-trillion (ppt) range have been reported for water samples after pre-concentration. norden.org

The table below summarizes the key characteristics of the PIGE technique for total fluorine analysis.

| Feature | Description | References |

| Technique Type | Nuclear Reaction Analysis, Ion Beam Analysis | wikipedia.org |

| Principle | Bombardment with MeV protons excites ¹⁹F nuclei, which emit characteristic gamma-rays upon de-excitation. | union.eduictp.it |

| Measurement | Total fluorine content (organic and inorganic). | researchgate.net |

| Key Advantages | Non-destructive, rapid, high-throughput. | researchgate.netbizngo.org |

| Key Limitations | Surface analysis, does not distinguish fluorine forms without sample preparation. | researchgate.net |

| Typical Samples | Solids (e.g., papers, textiles, polymers), liquids after pre-concentration. | researchgate.netnorden.orgnd.edu |

Extractable Organically Bound Fluorine (EOF) and Direct Oxidizable Precursor Assay (DOPA)

While PIGE quantifies total fluorine, other methods are needed to characterize the nature of the organic fluorine present, particularly to differentiate between stable end-products and their precursors.

Extractable Organically Bound Fluorine (EOF): The EOF method is a sum parameter analysis that quantifies the total amount of organically bound fluorine that can be extracted from a sample matrix using a solvent. qa-group.com This technique provides an aggregate measure of all extractable organofluorine compounds, including both known and unknown substances. qa-group.com

The typical EOF workflow involves:

Extraction: The sample (e.g., soil, sludge, consumer products) is extracted with an organic solvent, such as methanol. qa-group.com

Cleanup: Solid-phase extraction (SPE) is often employed to remove interfering compounds, including inorganic fluoride. nih.govanalytik-jena.com

Analysis: The extract is then analyzed to determine the total fluorine concentration, commonly through combustion ion chromatography (CIC). In CIC, the sample is combusted at high temperatures to convert all organic fluorine into hydrogen fluoride (HF), which is then quantified using ion chromatography. nih.gov

Direct Oxidizable Precursor Assay (DOPA) / Total Oxidizable Precursor (TOP) Assay: Many fluorinated compounds exist in the environment or in products as "precursors," which can transform into more stable perfluoroalkyl acids (PFAAs). freshdesk.com The Total Oxidizable Precursor (TOP) assay is a method designed to quantify this precursor fraction. freshdesk.comnih.gov

The principle of the TOP assay is to use a strong oxidizing agent (typically heat-activated persulfate) to convert these oxidizable precursors into stable PFAAs. wikipedia.orgnih.gov By measuring the concentrations of specific PFAAs before and after the oxidation, the increase in their concentration can be attributed to the original presence of their precursors. diva-portal.org

A variation known as the direct TOP (dTOP) assay can be applied directly to solid samples, which can be advantageous for analyzing polymeric or less-extractable precursors that might be lost during a solvent extraction step. diva-portal.org

The table below outlines the functions of EOF and DOPA/TOP assays.

| Analytical Method | Objective | Typical Workflow | Key Information Provided | References |

| EOF | Quantify the total concentration of solvent-extractable organofluorine compounds. | Solvent extraction, SPE cleanup, Combustion Ion Chromatography (CIC). | A sum parameter for the total load of extractable organic fluorine. | qa-group.comnih.govanalytik-jena.com |

| DOPA/TOP Assay | Quantify the concentration of oxidizable precursor compounds. | Oxidation (e.g., with persulfate), followed by targeted analysis of resulting PFAAs (e.g., by LC-MS/MS). | An estimate of the total precursor load that can transform into stable PFAAs. | freshdesk.comnih.govdiva-portal.org |

These methods, while powerful for the broader class of PFAS, would require specific validation and potential modification to be applied to iodine-containing compounds like this compound, as the presence of iodine could influence extraction efficiency and reactivity during oxidation.

Environmental Fate and Degradation Pathways

Environmental Classification and Occurrence as a PFAS Forerunner

1,3-Diiodoperfluoropropane belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Specifically, it is classified as a polyfluoroalkyl substance because it contains carbon-iodine bonds in addition to carbon-fluorine bonds and can degrade to form highly persistent perfluoroalkyl acids (PFAAs). Compounds like this compound are considered PFAS precursors, meaning they can be transformed into terminal PFAAs through environmental processes. nih.govbattelle.orgnih.govresearchgate.net

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For this compound, key abiotic pathways include hydrolysis, photolysis, and redox reactions.

Hydrolysis under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. While studies on analogous halogenated compounds like 1,3-dichloropropene (B49464) show that hydrolysis is a major degradation pathway, specific experimental data on the hydrolysis of this compound under typical environmental conditions (e.g., varying pH, temperature) is not available in the current scientific literature. researchgate.netnih.gov Generally, the carbon-iodine (C-I) bond is weaker than carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, suggesting that this compound would be more susceptible to hydrolysis than its chlorinated or fluorinated counterparts. However, without specific studies, the rates and products of this process remain uncharacterized.

Table 1: Comparison of Average Bond Energies

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| C-F | 485 |

| C-Cl | 327 |

| C-I | 213 |

This table illustrates the relative strengths of carbon-halogen bonds, suggesting the C-I bond is the most likely to break during chemical reactions.

Photolysis Mechanisms and Products

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The carbon-iodine bond is known to be susceptible to cleavage by ultraviolet (UV) radiation. Research on other perfluoroalkyl iodides demonstrates that photolysis of the C-I bond can occur, generating a perfluoroalkyl radical and an iodine radical. jst.go.jpresearchgate.net

In the case of this compound (I-CF₂CF₂CF₂-I), the primary photolysis mechanism would likely involve the cleavage of one of the C-I bonds:

I-CF₂CF₂CF₂-I + hν (light energy) → •CF₂CF₂CF₂-I + I•

The resulting perfluoroalkyl radical is highly reactive and can participate in further reactions, such as reacting with oxygen or abstracting a hydrogen atom from other organic matter. In aqueous environments, the photolysis of iodide ions (which could be formed from the initial reaction) is known to generate aquated electrons, a powerful reducing agent that can degrade perfluoroalkyl compounds. researchgate.net Studies on brominated flame retardants, which are structurally analogous, also confirm that photodegradation is a significant environmental fate process, with degradation kinetics affected by UV wavelength and solvent type. nih.govnih.gov

Oxidation and Reduction Pathways

Oxidation and reduction (redox) reactions involve the transfer of electrons and are critical in the environmental transformation of contaminants.

Oxidation: The strong C-F bonds make the perfluorinated carbon chain of this compound highly resistant to oxidation. Oxidation-based treatment technologies often struggle to break down the backbone of perfluoroalkyl substances. taylorfrancis.commdpi.com Therefore, significant degradation through environmental oxidation pathways is considered unlikely.

Reduction: In contrast, reduction is a more favorable pathway for halogenated compounds. The C-I bond is susceptible to reductive cleavage. Studies on perfluoroalkyl iodides show they can be reduced to form perfluoroalkyl radicals. jst.go.jp This process is thermodynamically preferred for perfluoroalkyl compounds over oxidation. researchgate.net In anoxic environments (lacking oxygen), such as in some groundwater, sediments, and landfills, chemical reductants could potentially dehalogenate this compound, sequentially removing the iodine atoms.

Biotic Transformation Processes

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms like bacteria and fungi.

Anaerobic Biodegradation Studies

There are no specific studies available on the anaerobic biodegradation of this compound. However, research on structurally similar compounds provides insight into potential pathways. Studies on chlorinated propanes have shown that they can be degraded under anaerobic conditions by specific strains of bacteria. microbe.com For instance, bacteria such as Dehalogenimonas and Dehalococcoides are capable of using chlorinated propanes as electron acceptors in a process called reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. microbe.com

Given that the C-I bond is more susceptible to cleavage than the C-Cl bond, it is plausible that similar anaerobic bacteria could mediate the reductive dehalogenation of this compound. This process, known as dehalorespiration, would likely involve the sequential removal of the two iodine atoms. mdpi.com Many halogenated organic compounds are known to be more readily degraded under anaerobic conditions compared to aerobic conditions. mdpi.comelsevierpure.com However, without direct experimental evidence, the potential for anaerobic biodegradation of this compound, the specific microorganisms involved, and the resulting degradation products remain speculative.

Table 2: Potential Transformation Pathways for this compound

| Process | Reactant(s) | Key Transformation | Potential Product(s) | Environmental Condition |

|---|---|---|---|---|

| Abiotic | ||||

| Hydrolysis | Water | Substitution of Iodine with -OH | Iodoperfluoro-1-propanol | Aqueous |

| Photolysis | Sunlight (UV) | C-I bond cleavage | Perfluoroalkyl radicals | Surface waters, atmosphere |

| Reduction | Chemical Reductants | Reductive deiodination | 1-Iodoperfluoropropane, Perfluoropropane | Anoxic environments |

| Biotic | ||||

| Anaerobic Biodegradation | Microorganisms | Reductive deiodination (inferred) | 1-Iodoperfluoropropane, Perfluoropropane | Anoxic sediments, groundwater |

This table summarizes the likely, though often unconfirmed, degradation pathways for this compound based on chemical principles and studies of analogous compounds.

Q & A

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d,p) for C, F, and LANL2DZ for I .

Compare activation barriers for iodide leaving in S2 vs. radical pathways.

Advanced Question: How can researchers address conflicting data in thermodynamic property measurements (e.g., melting point) for this compound?

Answer:

- Calibration Standards : Use NIST-certified reference materials (e.g., 1,1,1,3,3,3-hexachloro-2,2-difluoropropane, T = 260.3 K ) to validate differential scanning calorimetry (DSC) equipment.

- Sample Purity : Re-crystallize the compound in perfluorohexane and re-measure melting points. Purity >99% minimizes eutectic effects .

- Collaborative Studies : Cross-validate data across labs using round-robin testing, as done for fluorinated hydrocarbons under the NIST Standard Reference Data Program .

Basic Question: What are the key considerations for storing this compound to ensure long-term stability?

Answer:

- Light Sensitivity : Store in amber glass bottles under inert gas (Ar/N) to prevent photolytic C-I bond cleavage .

- Temperature : Maintain at –20°C to suppress thermal decomposition; monitor via periodic GC-MS analysis .

- Moisture Control : Use molecular sieves (3Å) in storage containers to avoid hydrolysis to HF and iodine oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.